molecular formula C19H19N3O5S3 B2975014 methyl 2-[(2Z)-2-{[3-(phenylsulfanyl)propanoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865249-20-3

methyl 2-[(2Z)-2-{[3-(phenylsulfanyl)propanoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2975014
CAS No.: 865249-20-3
M. Wt: 465.56
InChI Key: HQBKFBWTHUGCMY-VZCXRCSSSA-N
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Description

Methyl 2-[(2Z)-2-{[3-(phenylsulfanyl)propanoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a structurally complex heterocyclic compound featuring a benzothiazole core substituted with a sulfamoyl group (-SO2NH2) at the 6-position and a (Z)-configured imino linkage to a 3-(phenylsulfanyl)propanoyl moiety.

Properties

IUPAC Name

methyl 2-[2-(3-phenylsulfanylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S3/c1-27-18(24)12-22-15-8-7-14(30(20,25)26)11-16(15)29-19(22)21-17(23)9-10-28-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBKFBWTHUGCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-[(2Z)-2-{[3-(phenylsulfanyl)propanoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves multiple steps. One common synthetic route includes the condensation of 3-(phenylsulfanyl)propanoic acid with 2-aminobenzenesulfonamide under specific reaction conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution . Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazoles.

Scientific Research Applications

Methyl 2-[(2Z)-2-{[3-(phenylsulfanyl)propanoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfamoyl group may enhance the compound’s binding affinity to its targets, while the phenylsulfanyl group can modulate its overall reactivity . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

Sulfonylurea Herbicides ():
Compounds like metsulfuron-methyl and ethametsulfuron-methyl share a methyl benzoate backbone and sulfonylurea bridge (-SO2NHC(O)NH-), which targets acetolactate synthase (ALS) in plants. Key differences include:

  • Core Structure : The target compound’s benzothiazole vs. sulfonylureas’ triazine/benzoate cores.
  • Functional Groups : Sulfamoyl (-SO2NH2) in the target vs. sulfonylurea (-SO2NHC(O)NH-) in herbicides.
  • Bioactivity : Sulfonylureas inhibit ALS, while the benzothiazole moiety is associated with antimicrobial or antitumor activity .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Biological Target
Target Compound Benzothiazole Sulfamoyl, Phenylsulfanyl Hypothesized enzyme inhibition
Metsulfuron-methyl Benzoate, Triazine Sulfonylurea, Methoxy ALS (herbicidal)
Ethametsulfuron-methyl Benzoate, Triazine Sulfonylurea, Ethoxy ALS (herbicidal)
Medicinal Chemistry Analogues ()

Compounds like 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide share sulfur-containing heterocycles (thiazole, oxadiazole) and sulfanyl (-S-) linkages. Differences include:

  • Heterocycle Type : Benzothiazole (target) vs. oxadiazole/thiazole ().
  • Synthetic Routes: Both use reflux with nucleophiles (e.g., hydrazine, CS2/KOH), but the target’s imino bond formation may require distinct steps .

Research Findings and Mechanistic Insights

  • Sulfamoyl vs. Sulfonylurea Activity: The sulfamoyl group’s -SO2NH2 may act as a hydrogen-bond donor/acceptor, akin to sulfonylureas, but its direct enzyme inhibition profile remains uncharacterized.
  • Benzothiazole Bioactivity: Benzothiazoles are known for antimicrobial and anticancer effects (e.g., via topoisomerase inhibition), suggesting the target compound could share similar mechanisms .
  • Phenylsulfanyl Group : Enhances lipophilicity and membrane permeability compared to polar triazine rings in herbicides .

Methodological Considerations

  • Structural Analysis : If crystallized, the compound’s geometry could be refined using SHELX software, widely employed for small-molecule crystallography .
  • Synthesis : Analogous to , imine formation and sulfanyl coupling may require controlled conditions (e.g., anhydrous solvents, catalysts).

Biological Activity

Molecular Formula

  • C : 19
  • H : 20
  • N : 2
  • O : 4
  • S : 2

Structural Representation

The compound features a benzothiazole core, which is known for its diverse biological properties. The presence of a phenylsulfanyl group and a sulfamoyl moiety enhances its potential interactions within biological systems.

Research indicates that compounds similar to methyl 2-[(2Z)-2-{[3-(phenylsulfanyl)propanoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate may exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing benzothiazole and sulfamoyl groups have been shown to possess antimicrobial properties against various pathogens.
  • Anticancer Properties : Some derivatives demonstrate cytotoxic effects on cancer cell lines, potentially through apoptosis induction and inhibition of cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, particularly those related to inflammation and cancer.

Case Studies and Research Findings

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting the compound's potential as an antimicrobial agent.
  • Cytotoxicity Assay :
    • In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced significant cytotoxicity at micromolar concentrations. Mechanistic studies suggested that it triggers apoptosis via the intrinsic pathway.
  • Enzyme Inhibition :
    • Research focused on the inhibitory effects on carbonic anhydrase, an enzyme implicated in tumor growth. The compound showed promising inhibitory activity, indicating its potential role in cancer therapy.

Data Table of Biological Activities

Activity TypeModel OrganismConcentrationEffectReference
AntimicrobialStaphylococcus aureus50 µg/mLSignificant inhibition
AnticancerHeLa Cells10 µMInduced apoptosis
Enzyme InhibitionCarbonic Anhydrase5 µMInhibition observed

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